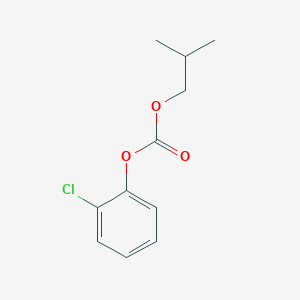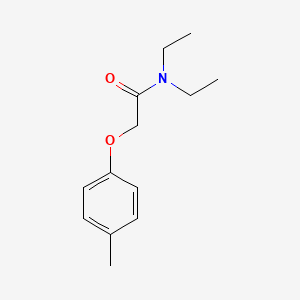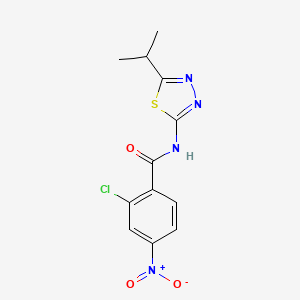
1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, also known as para-fluorofentanyl, is a synthetic opioid that has been identified as a novel psychoactive substance. It has been found to have potent analgesic effects, but also carries a high risk of overdose and death. In
Mécanisme D'action
Para-fluorofentanyl acts as a potent mu-opioid receptor agonist, which leads to the activation of G protein-coupled receptors and subsequent inhibition of adenylyl cyclase. This results in decreased levels of cyclic AMP, which leads to decreased activity of protein kinase A and subsequent inhibition of neurotransmitter release. The activation of mu-opioid receptors also leads to the opening of potassium channels, which hyperpolarizes neurons and decreases their excitability.
Biochemical and Physiological Effects:
The primary effect of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl is the modulation of pain perception through the activation of mu-opioid receptors. It has also been found to have sedative and anxiolytic effects, and can cause respiratory depression at high doses. Additionally, 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl has been found to have a high potential for abuse and dependence, and can cause severe withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
Para-fluorofentanyl has several advantages for use in lab experiments, including its potency as a mu-opioid receptor agonist and its ability to modulate pain perception. However, its high potential for abuse and dependence, as well as its risk of overdose and death, make it a challenging substance to work with in a lab setting.
Orientations Futures
Future research on 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl should focus on developing safer and more effective opioid receptor agonists for the treatment of pain and addiction. Additionally, research should explore the potential therapeutic uses of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, as well as its potential for abuse and dependence. Finally, research should continue to explore the biochemical and physiological effects of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, and how these effects can be harnessed for therapeutic purposes.
Méthodes De Synthèse
Para-fluorofentanyl can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzyl chloride followed by reaction with piperazine. Another method involves the reaction of 4-fluoroaniline with 1-(4-methoxy-2,5-dimethylphenyl)piperazine followed by N-alkylation with benzyl chloride.
Applications De Recherche Scientifique
Para-fluorofentanyl has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to be a potent mu-opioid receptor agonist, and has been used to study the role of this receptor in pain modulation and addiction. It has also been used to study the effects of opioid receptor agonists on the respiratory system.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-13-20(24-3)16(2)12-17(15)14-22-8-10-23(11-9-22)19-6-4-18(21)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNTDYKOIVBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264322 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)





![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)
![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)

